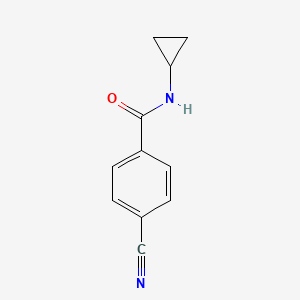

4-cyano-N-cyclopropylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

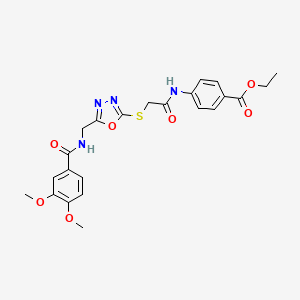

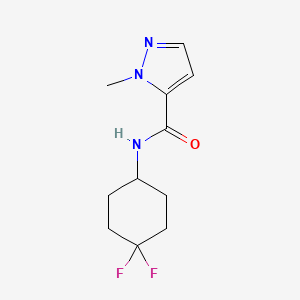

4-cyano-N-cyclopropylbenzamide is a biochemical compound with the molecular formula C11H10N2O and a molecular weight of 186.21 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of 4-cyano-N-cyclopropylbenzamide consists of a cyano group (CN), a cyclopropyl group (C3H5), and a benzamide group (C6H5CONH2). The empirical formula is C11H10N2O .Physical And Chemical Properties Analysis

4-cyano-N-cyclopropylbenzamide is a solid compound . More detailed physical and chemical properties are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Cyclopropyl Group Activation and Reactivity

The activation of unsaturated carbon-carbon bonds using transition metal catalysts is a vibrant research area, with cyclopropenes displaying versatile reactivity due to their high ring strain. This reactivity has been leveraged in cyclopropanation and C-H insertion reactions, highlighting the potential for creating diverse heterocyclic and carbocyclic structures. Such methodologies could be applicable to the study and synthesis of compounds related to 4-cyano-N-cyclopropylbenzamide, offering pathways to novel chemical entities with possible pharmaceutical relevance (Archambeau et al., 2015).

Anticonvulsant Activity of Benzamides

Research on 4-aminobenzamides has shown that certain derivatives exhibit significant anticonvulsant effects. This suggests that modifications to the benzamide structure, including the introduction of a cyclopropyl group, could affect the compound's pharmacological profile, potentially leading to new therapeutic agents (Clark et al., 1984).

Novel Synthetic Opioids Research

The exploration of synthetic opioids, including N-substituted benzamides, highlights the ongoing interest in developing compounds with improved pharmacological profiles. This research is relevant for understanding the potential implications of modifying benzamide structures, such as in 4-cyano-N-cyclopropylbenzamide, for medicinal chemistry applications (Sharma et al., 2018).

Electrocatalytic Applications

The development of biosensors based on modified electrodes demonstrates the intersection of chemistry and technology. Research involving the modification of carbon paste electrodes with specific compounds for the determination of analytes indicates a potential application area for 4-cyano-N-cyclopropylbenzamide derivatives in electrochemical sensors and biosensors (Karimi-Maleh et al., 2014).

Polymer Synthesis

The synthesis and characterization of novel aromatic polyimides using diamines, including those related to benzamide structures, point to applications in material science. Such research may inspire the use of 4-cyano-N-cyclopropylbenzamide derivatives in developing new polymers with unique properties (Butt et al., 2005).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-cyano-N-cyclopropylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-7-8-1-3-9(4-2-8)11(14)13-10-5-6-10/h1-4,10H,5-6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJUAUJFLSEKMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyano-N-cyclopropylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2845090.png)

![Ethyl 2-[2-(2-fluorobenzoyl)imino-5,6-dimethoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2845092.png)

![N-methyl-2-(2-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2845096.png)

![2-(4-chlorophenoxy)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2845100.png)

![3-[3-(4-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2845103.png)

![N-(tert-butyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2845107.png)